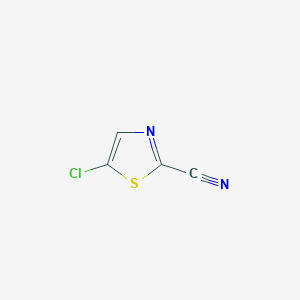
(2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride
説明
(2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride, commonly referred to as EDM, is a synthetic compound with a wide range of applications in the scientific and medical fields. EDM is a versatile compound that has been used in a variety of research studies and laboratory experiments. EDM has been found to have unique biochemical and physiological effects, and has been used to develop new drugs and treatments. In
科学的研究の応用
EDM has been used in a variety of scientific research studies, such as in the study of enzyme activity, cell signaling, and drug metabolism. EDM has also been used in studies of the effects of drugs on the central nervous system, as well as in studies of the effects of drugs on the cardiovascular system. In addition, EDM has been used in studies of the effects of drugs on the immune system and in the study of drug toxicity.
作用機序
EDM acts as an agonist at the GABAA receptor, which is a subtype of the GABA receptor. The GABAA receptor is a ligand-gated ion channel that is involved in the regulation of neuronal excitability and synaptic transmission. EDM binds to the GABAA receptor and activates the receptor, resulting in an influx of chloride ions into the cell. This influx of chloride ions causes a decrease in neuronal excitability, resulting in a sedative effect.
Biochemical and Physiological Effects
EDM has been found to have a variety of biochemical and physiological effects. EDM has been found to have a sedative effect, as well as an anxiolytic effect. EDM has also been found to have anticonvulsant, antinociceptive, and anti-inflammatory effects. In addition, EDM has been found to have an effect on the regulation of neurotransmitter release, as well as an effect on the regulation of synaptic plasticity.
実験室実験の利点と制限
EDM has several advantages for lab experiments. EDM is a relatively inexpensive compound, and it is easy to synthesize. In addition, EDM has been found to have a wide range of biochemical and physiological effects, making it a useful tool for researching a variety of topics. However, EDM also has some limitations for lab experiments. EDM has a short half-life, meaning that it must be synthesized and used quickly. In addition, EDM has a low solubility in water, making it difficult to use in some experiments.
将来の方向性
There are a variety of potential future directions for EDM. EDM could be used to develop new drugs and treatments for a variety of conditions, such as anxiety, depression, epilepsy, and pain. In addition, EDM could be used to develop new drugs and treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease. EDM could also be used to develop new drugs and treatments for cardiovascular diseases, such as hypertension and atherosclerosis. Finally, EDM could be used to develop new drugs and treatments for cancer.
特性
IUPAC Name |
(2-ethyl-1,4-diazepan-1-yl)methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-2-8-6-9-4-3-5-10(8)7-11;;/h8-9,11H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQARKPFMTJKYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCCN1CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



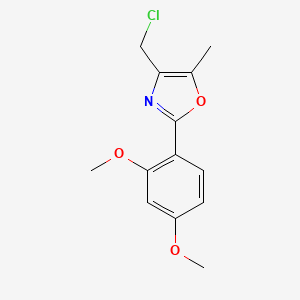


![(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione](/img/structure/B1390202.png)
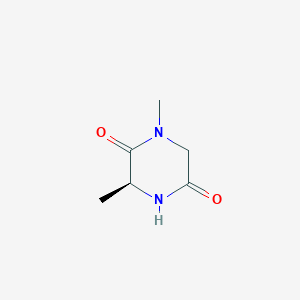

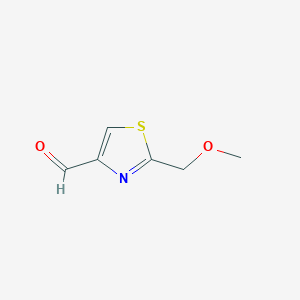
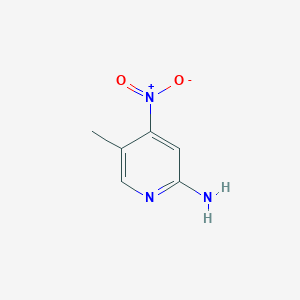


![2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine](/img/structure/B1390211.png)
![1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid](/img/structure/B1390213.png)
